7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Routes : Research on pyrrolo[2,3-d]pyrimidine derivatives often involves developing novel synthetic methods to create these compounds. For example, studies have detailed methodologies for synthesizing pyrrolo[2,3-d]pyrimidines by amine oxide rearrangement, offering high yields of these derivatives from corresponding precursors (Majumdar, Das, & Jana, 1998). Such synthetic advancements enable the exploration of these compounds for various applications.
Antiviral Activity : The exploration of pyrrolo[2,3-d]pyrimidine analogs for antiviral activity has been a significant area of research. Compounds structurally related to pyrrolo[2,3-d]pyrimidines have been synthesized and tested against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), revealing the importance of specific substituents for antiviral efficacy (Renau et al., 1996).
Material Science and Chemistry
- Polyimide Synthesis : Pyrrolo[2,3-d]pyrimidine derivatives have also found applications in material science, particularly in the synthesis of novel polyimides. These compounds, with pyridine moieties in their structure, have been used to create polyimides with excellent thermal stability and mechanical properties, demonstrating the versatility of pyrrolo[2,3-d]pyrimidine derivatives in creating high-performance materials (Wang et al., 2006).
Conformational and Structural Studies
- Supramolecular Aggregation : Structural modifications in thiazolopyrimidines, a related class of compounds, have been shown to impact their supramolecular aggregation and conformational features significantly. Such studies provide insights into how subtle changes in molecular structure can influence the physical and chemical properties of these compounds, which is crucial for designing compounds with desired characteristics (Nagarajaiah & Begum, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a benzylic position , which could potentially undergo various chemical reactions. These reactions could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s structure suggests that it might be involved in reactions at the benzylic position . These reactions could potentially affect various biochemical pathways in the body.
Result of Action
Some sources suggest that the compound might enhance the body’s stress response, particularly in response to oxidative stress . This could potentially improve fur quality and reduce stress-related mortality .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)11-18(27(20)14-15-7-4-3-5-8-15)19(28)24-13-16-9-6-10-23-12-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJXWYYABQOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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